molecular formula C13H12N2O4 B14881838 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B14881838
M. Wt: 260.24 g/mol
InChI Key: GUSJNWYRKYROBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes or ketones.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyran ring using reagents like methyl iodide in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced using a suitable leaving group.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to the corresponding amide using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyran ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution but could include bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-2-carboxamide derivatives: These compounds share the pyran ring and carboxamide group but may differ in other substituents.

    Pyridin-2-ylmethyl derivatives: Compounds with the pyridin-2-ylmethyl group but different core structures.

Uniqueness

5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and pyridin-2-ylmethyl groups, along with the pyran ring, provide a unique scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-18-12-8-19-11(6-10(12)16)13(17)15-7-9-4-2-3-5-14-9/h2-6,8H,7H2,1H3,(H,15,17)

InChI Key

GUSJNWYRKYROBG-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.